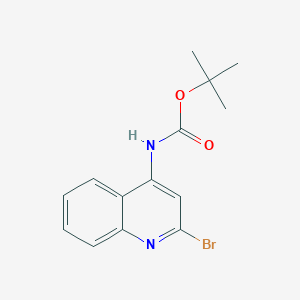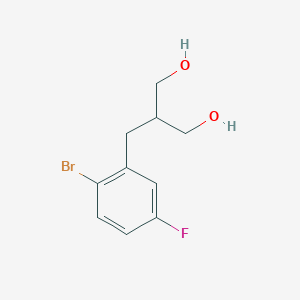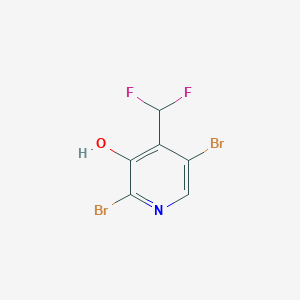
2,5-Dibromo-4-(difluoromethyl)pyridin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dibromo-4-(difluoromethyl)pyridin-3-ol is a heterocyclic compound with the molecular formula C6H2Br2F2NO This compound is characterized by the presence of bromine and fluorine atoms attached to a pyridine ring, which imparts unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-4-(difluoromethyl)pyridin-3-ol typically involves the bromination of 4-(difluoromethyl)pyridin-3-ol. The reaction is carried out under controlled conditions using bromine or bromine-containing reagents. The process requires careful handling due to the reactivity of bromine.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions, utilizing advanced equipment to ensure safety and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dibromo-4-(difluoromethyl)pyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Reagents: Used for substitution reactions.
Oxidizing Agents: Employed in oxidation reactions.
Reducing Agents: Utilized in reduction reactions.
Catalysts: Palladium or other metal catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2,5-Dibromo-4-(difluoromethyl)pyridin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,5-Dibromo-4-(difluoromethyl)pyridin-3-ol involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Dibromo-4-(trifluoromethyl)pyridine
- 3,5-Dibromo-4-pyridinol
- 3-Bromo-2-(difluoromethyl)pyridin-4-ol
Uniqueness
2,5-Dibromo-4-(difluoromethyl)pyridin-3-ol is unique due to the specific arrangement of bromine and fluorine atoms on the pyridine ring. This configuration imparts distinct chemical properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C6H3Br2F2NO |
|---|---|
Molekulargewicht |
302.90 g/mol |
IUPAC-Name |
2,5-dibromo-4-(difluoromethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H3Br2F2NO/c7-2-1-11-5(8)4(12)3(2)6(9)10/h1,6,12H |
InChI-Schlüssel |
YCDUVHIDVAMDIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=N1)Br)O)C(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-amino-3-methyl-N-[1-(2-methylphenyl)ethyl]butanamide](/img/structure/B15242820.png)
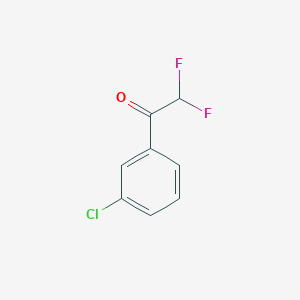
![2-[(3-Methylcyclohexyl)amino]propane-1,3-diol](/img/structure/B15242828.png)
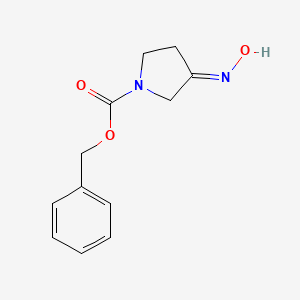




![4-Oxa-1,10-diazatricyclo[7.3.1.0,5,13]tridecane](/img/structure/B15242879.png)

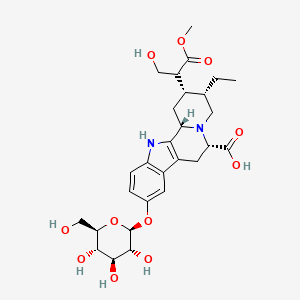
![benzyl-[(1S)-2-benzylazanidylcyclohexyl]azanide;benzyl-[(1S,2S)-2-benzylazanidylcyclohexyl]azanide;dibromonickel](/img/structure/B15242896.png)
